molecular formula C29H44BrN2O4+ B15198254 Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide

Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide

Cat. No.: B15198254
M. Wt: 564.6 g/mol
InChI Key: VWZPIJGXYWHBOW-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same steps as mentioned above, but with optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by blocking calcium channels in smooth muscle cells, leading to muscle relaxation. This action reduces spasms in the gastrointestinal tract, providing relief from symptoms of IBS. The molecular targets include voltage-gated calcium channels and muscarinic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide is unique due to its specific structure, which provides a targeted mechanism of action with fewer side effects compared to other antispasmodic agents. Its long alkyl chain (octoxy group) enhances its lipophilicity, allowing better interaction with lipid membranes and more effective muscle relaxation .

Properties

Molecular Formula

C29H44BrN2O4+

Molecular Weight

564.6 g/mol

IUPAC Name

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/p+1

InChI Key

VWZPIJGXYWHBOW-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.Br

Origin of Product

United States

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